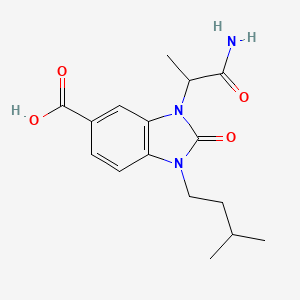![molecular formula C23H32N2O2 B3852625 N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B3852625.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. CX-5461 has been shown to have anti-tumor effects in preclinical models and is currently being evaluated in clinical trials for the treatment of various cancers.
Mechanism of Action
CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This results in the inhibition of ribosomal RNA synthesis and the induction of nucleolar stress, which leads to the activation of p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, CX-5461 has been shown to have other biochemical and physiological effects. CX-5461 has been shown to induce DNA damage and activate the DNA damage response pathway. CX-5461 has also been shown to inhibit the replication of human cytomegalovirus (HCMV) and may have potential as an antiviral agent.
Advantages and Limitations for Lab Experiments
One advantage of CX-5461 is its specificity for RNA polymerase I transcription, which makes it a valuable tool for studying the role of ribosomal RNA synthesis in cancer and other diseases. However, CX-5461 is a relatively new drug and its long-term effects and potential toxicity are not yet fully understood.
Future Directions
There are several potential future directions for research on CX-5461. One area of interest is the development of combination therapies that include CX-5461 and other chemotherapeutic agents. Another area of interest is the development of CX-5461 analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action and potential toxicities of CX-5461.
Scientific Research Applications
CX-5461 has been extensively studied in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. In these models, CX-5461 has been shown to inhibit the growth of cancer cells and induce apoptosis. CX-5461 has also been shown to have synergistic effects with other chemotherapeutic agents, such as gemcitabine and cisplatin.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c26-22-14-13-21(23(27)24-16-15-20-10-5-2-6-11-20)18-25(22)17-7-12-19-8-3-1-4-9-19/h1,3-4,8-10,21H,2,5-7,11-18H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBLVHNXLDVFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCC(=O)N(C2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B3852544.png)
![N,N-dimethyl-2-{4-[(phenylthio)acetyl]-2-morpholinyl}ethanamine](/img/structure/B3852557.png)
![3-phenoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B3852566.png)
![1-cyclopropyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B3852567.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-butenamide](/img/structure/B3852574.png)
![5-[(2-methoxyphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3852580.png)
![4-methoxy-N-({1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B3852585.png)


![N-(1,1-dimethylpropyl)-5-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3852597.png)
![4-methyl-3-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B3852602.png)
![((2S,4R)-4-(dimethylamino)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}pyrrolidin-2-yl)methanol](/img/structure/B3852617.png)

![ethyl 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B3852631.png)